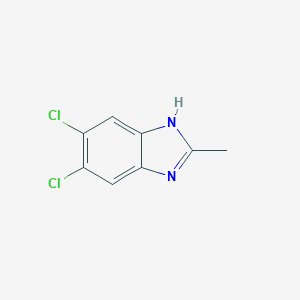

5,6-Dichloro-2-methylbenzimidazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5,6-dichloro-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOBNOCVMZFPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345959 | |

| Record name | 5,6-Dichloro-2-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6478-79-1 | |

| Record name | 5,6-Dichloro-2-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dichloro-2-methylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dichloro-2-methylbenzimidazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dichloro-2-methylbenzimidazole is a halogenated heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its rigid bicyclic structure, composed of fused benzene and imidazole rings, substituted with chlorine atoms and a methyl group, imparts a unique combination of lipophilicity, electronic properties, and hydrogen bonding capabilities. These features make it a versatile scaffold for the design and synthesis of a wide array of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and diverse applications of this compound, with a focus on its relevance to researchers and professionals in drug development and chemical synthesis.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective handling, characterization, and application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆Cl₂N₂ | [1][2] |

| Molecular Weight | 201.05 g/mol | [1][2] |

| Appearance | White to off-white or light-yellow crystalline powder | [3] |

| Melting Point | 248-252 °C | [3] |

| Solubility | Soluble in methanol and other organic solvents; sparingly soluble in water. | [3] |

| CAS Number | 6478-79-1 | [1] |

| IUPAC Name | 5,6-dichloro-2-methyl-1H-benzimidazole | [1] |

Synthesis and Mechanistic Insights

The most common and straightforward synthesis of this compound involves the condensation reaction between 4,5-dichloro-1,2-phenylenediamine and acetic acid. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, proceeds via a cyclocondensation mechanism.

Reaction Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4,5-dichloro-1,2-phenylenediamine

-

Glacial acetic acid

-

Hydrochloric acid (4N, optional)

-

Sodium hydroxide solution (10%)

-

Activated charcoal

-

Methanol or Ethanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 4,5-dichloro-1,2-phenylenediamine (1 mole equivalent) and glacial acetic acid (5-10 mole equivalents) is prepared. Alternatively, the reaction can be carried out in a dilute acid like 4N HCl with acetic acid as the acetylating agent.

-

The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then poured into a beaker of cold water.

-

The acidic solution is neutralized by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. This will cause the crude product to precipitate out of the solution.

-

The precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any inorganic impurities.

-

The crude product is then dissolved in a minimal amount of hot methanol or ethanol, and a small amount of activated charcoal is added to decolorize the solution.

-

The hot solution is filtered to remove the charcoal, and the filtrate is allowed to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

The purified crystals of this compound are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Causality Behind Experimental Choices:

-

Acidic Medium: The acidic environment protonates the carbonyl group of acetic acid, making it more electrophilic and facilitating the nucleophilic attack by the amino group of the phenylenediamine. It also aids in the dehydration step of the cyclization process.

-

Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

-

Neutralization: The product is precipitated from the acidic solution by neutralization, which deprotonates the benzimidazole nitrogen atoms, reducing its solubility in the aqueous medium.

-

Recrystallization: This purification technique is employed to remove any unreacted starting materials and side products, yielding a highly pure crystalline product.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple and characteristic.

-

Aromatic Protons (H-4 and H-7): Due to the symmetrical nature of the 5,6-dichloro substitution, the protons at the 4 and 7 positions of the benzimidazole ring are chemically equivalent. They typically appear as a singlet in the aromatic region (around δ 7.5-7.8 ppm).

-

Methyl Protons (C2-CH₃): The three protons of the methyl group at the 2-position are also equivalent and appear as a sharp singlet in the upfield region (around δ 2.5-2.7 ppm).

-

N-H Proton: The proton on the nitrogen atom of the imidazole ring is acidic and its chemical shift is highly dependent on the solvent and concentration. It often appears as a broad singlet in the downfield region (δ 12.0-13.0 ppm in DMSO-d₆).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon framework.

-

C2 Carbon: The carbon atom at the 2-position, attached to the two nitrogen atoms and the methyl group, is significantly deshielded and appears around δ 151-153 ppm.

-

Aromatic Carbons: The carbon atoms of the benzene ring will have distinct chemical shifts. The chlorine-substituted carbons (C5 and C6) will be found in the range of δ 125-130 ppm, while the protonated carbons (C4 and C7) will appear around δ 115-120 ppm. The quaternary carbons (C3a and C7a) will be observed in the region of δ 135-145 ppm.

-

Methyl Carbon: The carbon of the methyl group will be seen in the upfield region, typically around δ 14-16 ppm.

FTIR Spectroscopy

The FTIR spectrum reveals the presence of key functional groups.

-

N-H Stretch: A broad absorption band in the region of 3000-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.

-

C-H Stretch: Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group appears in the 2850-3000 cm⁻¹ region.

-

C=N and C=C Stretches: Strong absorption bands in the 1500-1650 cm⁻¹ region are attributed to the C=N stretching of the imidazole ring and the C=C stretching of the benzene ring.

-

C-Cl Stretch: The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z corresponding to the molecular weight of the compound (200/202/204 with an isotopic pattern characteristic of two chlorine atoms).

-

Fragmentation: Common fragmentation pathways for benzimidazoles include the loss of a methyl radical (M-15) and the cleavage of the imidazole ring.

Reactivity and Applications

The chemical reactivity of this compound is centered around the N-H proton of the imidazole ring and the potential for electrophilic substitution on the benzene ring, although the electron-withdrawing nature of the chlorine atoms deactivates the ring towards such reactions. The primary utility of this compound lies in its role as a key building block in the synthesis of more complex molecules with diverse biological activities.

Pharmaceutical Applications

This compound is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide range of pharmacological activities.

-

Antiviral Agents: The benzimidazole nucleus is a core component of several antiviral drugs. Derivatives of this compound have been investigated for their activity against various viruses, including human cytomegalovirus (HCMV) and herpes simplex virus (HSV).[4] The mechanism of action often involves the inhibition of viral enzymes crucial for replication.

-

Antimicrobial and Antifungal Agents: This compound and its derivatives have demonstrated potent activity against a spectrum of bacteria and fungi.[3] The lipophilic nature imparted by the chlorine atoms can facilitate the penetration of microbial cell membranes.

-

Anticancer Agents: The benzimidazole scaffold is present in numerous anticancer agents. Researchers are exploring derivatives of this compound for their potential to inhibit cancer cell proliferation through various mechanisms, such as targeting specific kinases or disrupting microtubule formation.

Agrochemical Applications

In the agrochemical industry, this compound serves as a precursor for the synthesis of fungicides and herbicides.[3] Its broad-spectrum antimicrobial properties make it effective in controlling plant pathogens.

Materials Science

The rigid and planar structure of the benzimidazole core, along with its ability to participate in hydrogen bonding, makes this compound an interesting building block for the development of functional organic materials, such as polymers with enhanced thermal stability and specific electronic properties.[3]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical compound of significant interest due to its versatile applications, particularly in the realms of drug discovery and agrochemicals. Its straightforward synthesis, coupled with its unique structural and electronic properties, makes it an invaluable scaffold for the development of novel therapeutic agents and functional materials. This guide has provided a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic considerations, and an exploration of its diverse applications. For researchers and scientists, a thorough understanding of this compound's characteristics is paramount for unlocking its full potential in future innovations.

References

- PubChem. This compound. National Center for Biotechnology Information.

- Brainly.in. Synthesis of benzimidazole from o-phenylenediamine and acetic acid reaction.

- PubChem. 5,6-dichloro-2-methyl-1H-benzimidazole. National Center for Biotechnology Information.

- Townsend, L. B., et al. (1995). Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of medicinal chemistry, 38(20), 4098–4105.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5,6-Dichloro-2-methylbenzimidazole (CAS No. 6478-79-1): Synthesis, Properties, and Applications in Drug Discovery

<-48>

Introduction

5,6-Dichloro-2-methylbenzimidazole is a halogenated heterocyclic compound that serves as a crucial building block and pharmacophore in medicinal chemistry and agrochemical development. Its rigid bicyclic structure, substituted with chloro groups and a methyl group, imparts specific steric and electronic properties that enable potent and selective interactions with various biological targets. The Chemical Abstracts Service (CAS) has assigned the number 6478-79-1 to this compound.[1][2][3]

This technical guide provides an in-depth analysis of this compound, designed for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, detail a robust synthetic protocol, discuss its known biological activities and mechanisms of action, and highlight its applications, particularly in the realm of kinase inhibition and antimicrobial research.[1] The benzimidazole core is a well-established "privileged scaffold" in drug discovery, and the specific 5,6-dichloro substitution pattern has been shown to enhance hydrophobic interactions within target protein binding pockets, a key strategy in modern drug design.[4]

Physicochemical Properties

The fundamental properties of this compound are critical for its handling, formulation, and application in experimental settings. These properties are summarized in the table below, compiled from authoritative chemical databases and supplier specifications.

| Property | Value | Source(s) |

| CAS Number | 6478-79-1 | [1][2][3] |

| Molecular Formula | C₈H₆Cl₂N₂ | [1][2][3] |

| Molecular Weight | 201.05 g/mol | [1][2][3] |

| IUPAC Name | 5,6-dichloro-2-methyl-1H-benzimidazole | [3] |

| Appearance | White to light orange/green crystalline powder | [1] |

| Melting Point | 248 °C | [1] |

| Purity | ≥98% (typically analyzed by GC) | [1][2] |

| Solubility | Low solubility in water; soluble in many organic solvents. | [5] |

| Storage Conditions | Store at room temperature. | [1] |

Synthesis Protocol: The Phillips-Ladenburg Condensation

The most common and reliable method for synthesizing 2-substituted benzimidazoles, including the title compound, is the Phillips-Ladenburg reaction. This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. For this compound, the precursors are 4,5-dichloro-1,2-phenylenediamine and acetic acid.

The causality behind this choice is rooted in efficiency and atom economy. The reaction proceeds via an initial acylation of one of the amino groups of the diamine by acetic acid, forming an N-acyl intermediate. This is followed by an acid-catalyzed intramolecular cyclization (dehydration), which is the key ring-forming step, yielding the stable aromatic benzimidazole ring system. Using a mineral acid like HCl as a catalyst is crucial as it protonates the carbonyl oxygen of the intermediate, making the carbon more electrophilic and susceptible to nucleophilic attack by the second amino group.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is a generalized procedure based on established chemical principles for benzimidazole synthesis and should be adapted and optimized under appropriate laboratory conditions.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dichloro-1,2-phenylenediamine (1 equivalent).

-

Addition of Reagents: Add glacial acetic acid (1.2 equivalents). The acetic acid acts as both a reactant and a solvent.

-

Catalysis: Slowly add 4 M hydrochloric acid (approx. 2-3 equivalents). The mixture will likely become a thick slurry.

-

Reflux: Heat the reaction mixture to reflux (typically around 110-120°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting diamine is consumed. Self-Validation: A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot on the TLC plate.

-

Work-up - Neutralization: After cooling to room temperature, carefully pour the acidic reaction mixture into a beaker of crushed ice. Neutralize the mixture by slowly adding concentrated ammonium hydroxide until the pH is approximately 7-8. This step is critical to deprotonate the benzimidazole nitrogen and precipitate the free base product.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Biological Activity & Applications in Drug Development

The 5,6-dichlorobenzimidazole scaffold is a key component in a variety of biologically active molecules, demonstrating antimicrobial, antiviral, and anticancer properties.[1][7][8] The chlorine atoms at the 5 and 6 positions significantly increase the lipophilicity of the molecule, which can enhance membrane permeability and hydrophobic interactions with protein targets.[4]

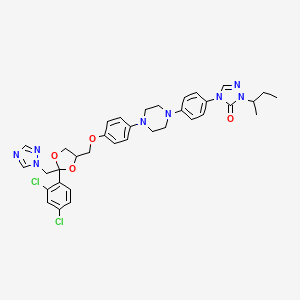

Anticancer Activity: BRAF Kinase Inhibition

A significant area of application for derivatives of this compound is in oncology, specifically as kinase inhibitors.[4] The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[4] The BRAF kinase is a key component of this pathway.

Recent studies have focused on designing 1-substituted-5,6-dichlorobenzimidazole derivatives to target both wild-type (BRAFwt) and mutant (BRAFV600E) forms of the kinase.[4] The design strategy leverages the dichlorobenzimidazole core to occupy the ATP-binding pocket, with further substitutions extending into an allosteric hydrophobic back pocket, thereby enhancing potency and selectivity.[4] Some synthesized derivatives have shown impressive inhibitory activity, with IC₅₀ values in the low micromolar range against BRAF kinases and potent growth-inhibitory effects on cancer cell lines.[4]

Signaling Pathway Diagram: BRAF Inhibition

Caption: Inhibition of the MAPK pathway by a 5,6-dichlorobenzimidazole derivative.

Other Therapeutic Areas

-

Antimicrobial Agents: The compound itself exhibits antifungal and antibacterial properties, making it a valuable starting point for developing novel antimicrobial formulations to combat infections.[1]

-

Urease Inhibition: Derivatives have been synthesized and screened as potent urease inhibitors, with some compounds showing significantly more activity than the reference inhibitor thiourea.[9] This has implications for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

-

Agrochemicals: Beyond pharmaceuticals, it serves as a key ingredient in some pesticides and herbicides, helping to protect crops.[1]

Conclusion

This compound (CAS No. 6478-79-1) is more than a simple chemical intermediate; it is a validated pharmacophore with significant potential in drug discovery and development. Its straightforward synthesis, combined with the favorable physicochemical properties imparted by its dichlorinated core, makes it an attractive starting point for generating libraries of bioactive compounds. For researchers in oncology, infectious diseases, and agrochemistry, this molecule represents a versatile and powerful tool for developing next-generation therapeutic and crop protection agents.

References

- This compound. ChemBK. [Link]

- This compound.

- Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations.

- Design, molecular docking and synthesis of novel 5,6-dichloro-2-methyl-1H-benzimidazole derivatives as potential urease enzyme inhibitors.

- Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. International Journal of PharmTech Research. [Link]

- Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one. IP.com. [Link]

- 5-Chloro-2-methylbenzimidazole.

- METHOD FOR PRODUCING 4,5-DICHLOR-2-NITRO-ANILINE.

- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. Royal Society of Chemistry. [Link]

- Process for preparing 4,5-dichloro-2-nitroaniline.

- Synthesis of 2-nitro-5-chloroaniline. PrepChem.com. [Link]

- The fate of 4,5- and 5,6-dichloro-2-trifluoromethybenzimidazole in the rat and rabbit.

- Benzimidazole(s)

- Synthesis of benzimidazoles. Organic Chemistry Portal. [Link]

- The chemical synthesis method of 5-chloro-2-nitroaniline.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of a Dichlorinated Benzimidazole Core

An In-Depth Technical Guide to the Synthesis of 5,6-Dichloro-2-methylbenzimidazole

This compound (CAS No: 6478-79-1) is a heterocyclic aromatic organic compound featuring a benzimidazole core substituted with two chlorine atoms on the benzene ring and a methyl group at the 2-position.[1][2] While a seemingly straightforward molecule, it serves as a critical and high-value intermediate in the pharmaceutical and life sciences industries. Its primary significance lies in its structural resemblance to 5,6-dimethylbenzimidazole, the axial ligand that coordinates to the cobalt atom in the active form of Vitamin B12 (cobalamin).[3][4] This structural analogy makes it a key precursor in the synthesis of Vitamin B12 antagonists and analogs, as well as other biologically active molecules, including the antiviral drug Maribavir.[5] The strategic placement of the chloro groups provides a site for further functionalization and modulates the electronic properties of the benzimidazole ring system, making its efficient synthesis a topic of considerable interest for drug development professionals.

This guide provides a detailed examination of the predominant synthesis pathway for this compound, offers insights into alternative methodologies, and discusses the practical, field-proven considerations for its preparation, purification, and characterization.

Part 1: The Primary Synthesis Pathway via Phillips Condensation

The most established and widely utilized method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction. This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and elevated temperatures. For the target molecule, this translates to the reaction between 4,5-dichloro-1,2-phenylenediamine and acetic acid .[6][7]

Causality and Mechanistic Underpinnings

The reaction proceeds via a two-stage mechanism: initial acylation followed by intramolecular cyclization and dehydration.

-

Amide Formation: One of the amino groups of the 4,5-dichloro-1,2-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic acid. This step is typically the rate-limiting step and is facilitated by heat.

-

Cyclization and Dehydration: The newly formed N-acyl intermediate undergoes an intramolecular nucleophilic attack from the second amino group onto the amide carbonyl carbon. The resulting tetrahedral intermediate rapidly eliminates a molecule of water to form the stable, aromatic benzimidazole ring.[7][8]

The acidic environment protonates the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

Caption: Key mechanistic steps in the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure synthesized from established methodologies for benzimidazole formation.[6][7]

-

Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dichloro-1,2-phenylenediamine (1.0 eq).

-

Reagent Addition: Add 4 M hydrochloric acid or glacial acetic acid to the flask to serve as both a reactant and the reaction medium. A typical ratio is 5-10 mL of acid per gram of diamine.

-

Reaction: Heat the mixture to reflux (typically 110-120°C) and maintain for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath.

-

Neutralization (Work-up): Slowly and carefully add a base, such as concentrated ammonium hydroxide or 10% sodium carbonate solution, to the cooled mixture with stirring until the pH is neutral to slightly basic (pH 7-8).[5][7] This step is critical as it deprotonates the benzimidazole product, causing it to precipitate out of the aqueous solution.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual salts (e.g., ammonium chloride).

-

Drying: Dry the purified solid in a vacuum oven at 60-70°C to a constant weight.

Data Summary: Properties and Hazards

Proper handling requires an understanding of the compound's physical properties and associated hazards.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂N₂ | [1] |

| Molecular Weight | 201.05 g/mol | [1][2] |

| CAS Number | 6478-79-1 | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 224-228 °C | |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1] |

| GHS Precautionary Stmts | P264, P280, P302+P352, P305+P351+P338 | [1] |

Part 2: Alternative Synthetic Routes and Field Insights

While the Phillips condensation is the workhorse method, alternative strategies exist, often employed to accommodate different starting materials or to achieve milder reaction conditions.

Alternative Methodologies

-

Reaction with Acetic Anhydride: Acetic anhydride can be used in place of acetic acid.[6] Being a more powerful acylating agent, it can sometimes lead to faster reaction times or proceed under milder conditions. The reaction initially forms a diacetylated intermediate, which then cyclizes upon heating.[6]

-

Oxidative Condensation with Aldehydes: A more modern and greener approach involves the reaction of the o-phenylenediamine with an aldehyde (in this case, acetaldehyde) in the presence of an oxidizing agent or a heterogeneous catalyst. Catalytic systems, such as supported gold nanoparticles, can promote this transformation under ambient conditions, avoiding the need for strong acids and high temperatures.[9]

Caption: Comparative overview of synthesis routes for this compound.

Expertise & Field-Proven Insights

-

Starting Material Purity: The success of the synthesis is highly dependent on the purity of the starting material, 4,5-dichloro-1,2-phenylenediamine.[10][11] Impurities in the diamine can lead to significant side product formation and discoloration of the final product, complicating purification.

-

Controlling the Work-up: The neutralization step is the most critical part of the work-up. The addition of base must be done slowly and with efficient cooling to prevent hydrolysis of any unreacted intermediates. Over-shooting the pH can lead to the formation of soluble phenoxide species if conditions are too harsh. The goal is to isolate the neutral benzimidazole, which has low solubility in cold, neutral water.

-

Purification Strategy: For research-grade material, recrystallization is often necessary. A common and effective solvent system is an ethanol/water mixture. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity is observed. Upon cooling, pure crystals of the product will form.

Conclusion

The synthesis of this compound is a foundational process in medicinal chemistry, providing a gateway to complex pharmaceutical agents. The Phillips condensation of 4,5-dichloro-1,2-phenylenediamine with acetic acid remains the most direct, robust, and scalable method. However, an understanding of the underlying mechanism, critical process parameters, and alternative catalytic methods allows researchers to optimize the synthesis for yield, purity, and environmental impact. This technical guide serves as a comprehensive resource, blending established protocols with the practical insights required for successful and reproducible synthesis in a professional drug development setting.

References

- Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one. (2025). Defensive Publications Series.

- El Kihel, A., et al. (n.d.). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry, 32(4).

- Li, Y., et al. (2023). Supplementation of 5,6-Dimethylbenzimidazole and Cobalt in High-Concentrate Diet Improves the Ruminal Vitamin B 12 Synthesis and Fermentation of Sheep. MDPI.

- Schulze, B., Vogler, B., & Renz, P. (1998). Biosynthesis of vitamin B12 in anaerobic bacteria--experiments with Eubacterium limosum on the transformation of 5-hydroxy-6-methyl-benzimidazole, its nucleoside, its cobamide, and of 5-hydroxybenzimidazolylcobamide in vitamin B12. European Journal of Biochemistry, 254(3), 620-625.

- National Center for Biotechnology Information. (n.d.). Methyl-5,6-dimethylbenzimidazolylcobalamin. PubChem Compound Database.

- UK Research and Innovation. (n.d.). Mechanism of dimethylenzimidazole (DMB) synthesis and the metabolic engineering of a dietary useful form of cobalamin in Lactobacillus. GtR.

- Wikipedia. (n.d.). Vitamin B12 total synthesis.

- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles.

- Kardile, D., & Arora, P. (2018). Review on: Benzimidazole derivatives as potent biological agent. Journal of Current Pharma Research, 9(1), 2676-2694.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Hoechst Aktiengesellschaft. (1979). Process for the manufacture of benzimidazolones-(2). Google Patents.

- J. Chem. Soc., Perkin Trans. 1. (1987). 2H-Benzimidazoles (Isobenzimidazoles). Part 7. A New Route to Triclabendazole [5-Chloro-6-(2,3-dichlorophenoxy)-2-methylthio-l H-benzimidazole] and Congeneric Benzimidazoles.

- Gosselin, G., et al. (1986). Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers. Journal of the Chemical Society, Perkin Transactions 1, 221-229.

- Al-Jamali, N. M. (2021). Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological. International Journal of Drug Delivery Technology, 11(2), 424-429.

- Kalogirou, A. S., & Triantafyllou, M. (2022). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI.

- Shandong Xinnuo Pharmaceutical Co., Ltd. (2014). Preparation method for 2,5-dichloro-1,4-phenylenediamine. Google Patents.

- Lunker, A. (2020, December 22). Synthesis of 2- Methyl benzimidazole. YouTube.

- ResearchGate. (n.d.). Plausible mechanistic pathway for the synthesis of 2‐methyl benzimidazole.

- National Center for Biotechnology Information. (n.d.). 4,5-Dichloro-1,2-phenylenediamine. PubChem Compound Database.

Sources

- 1. This compound | C8H6Cl2N2 | CID 608319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. Methyl-5,6-dimethylbenzimidazolylcobalamin | C63H91CoN13O14P- | CID 16686083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GtR [gtr.ukri.org]

- 5. tdcommons.org [tdcommons.org]

- 6. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]

- 10. 4,5-Dichloro-1,2-phenylenediamine | 5348-42-5 | TCI EUROPE N.V. [tcichemicals.com]

- 11. 4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2 | CID 79297 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 5,6-Dichloro-2-methylbenzimidazole

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1] Within this important class of heterocyclic compounds, 5,6-Dichloro-2-methylbenzimidazole emerges as a molecule of significant interest. Its unique substitution pattern—two chlorine atoms on the benzene ring and a methyl group at the 2-position—confers a distinct set of physicochemical properties that drive its utility in diverse applications, from pharmaceuticals to agrochemicals.[2]

This technical guide provides a comprehensive exploration of the core physical and chemical characteristics of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind its properties, offers practical protocols for its handling and synthesis, and contextualizes its relevance in modern research and development.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is systematically named and cataloged to ensure unambiguous identification in a global scientific context.

| Identifier | Value | Source |

| IUPAC Name | 5,6-dichloro-2-methyl-1H-benzimidazole | [3] |

| CAS Number | 6478-79-1 | [2][3][4] |

| Molecular Formula | C₈H₆Cl₂N₂ | [2][3] |

| Molecular Weight | 201.05 g/mol | [2][3][4] |

The structural arrangement of atoms dictates the molecule's behavior. The fusion of a benzene ring with an imidazole ring creates the benzimidazole core. The two chlorine atoms at positions 5 and 6 significantly increase the molecule's lipophilicity and introduce strong electron-withdrawing effects, while the methyl group at position 2 acts as a key structural and electronic modulator.

Caption: Conceptual workflow for the synthesis of this compound.

B. Laboratory-Scale Synthesis Protocol

This protocol is a representative example and should be performed by qualified personnel with appropriate safety measures.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,5-dichloro-1,2-phenylenediamine (1 equivalent) and 4 M hydrochloric acid.

-

Reagent Addition: Add glacial acetic acid (1.1 equivalents) to the mixture.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. A precipitate should form.

-

Neutralization: Carefully neutralize the mixture by slow, dropwise addition of a concentrated ammonium hydroxide or sodium hydroxide solution until the pH is approximately 7-8. This step is crucial for precipitating the product from its salt form.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove any remaining salts. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Drying: Dry the final product under vacuum.

C. Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach is standard.

Caption: Standard workflow for the analytical validation of synthesized compounds.

-

¹H NMR Spectroscopy: Would be expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the methyl group protons, and a broad singlet for the N-H proton.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the compound's molecular weight (201.05 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms. [5]* Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3500 cm⁻¹), C=N stretching (around 1630 cm⁻¹), and C-Cl stretching in the fingerprint region. [5][6]

Applications and Relevance

The unique properties of this compound make it a versatile building block and active agent in several fields.

-

Pharmaceutical and Medicinal Chemistry: It serves as a precursor for developing novel therapeutic agents. Its potent antifungal and antibacterial properties are well-documented. [2]The benzimidazole core is a key component in drugs targeting various conditions, and this chlorinated derivative is explored in cancer research for developing targeted therapies that may inhibit tumor growth. [1][2]* Agrochemicals: The compound is a key ingredient in the formulation of pesticides and herbicides, helping to protect crops from a broad spectrum of pathogens and pests. [2]* Materials Science: It can be used as a stabilizer in polymer production, enhancing the durability and thermal performance of various materials. [2]

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure personnel safety. This compound is classified with specific hazards that necessitate stringent safety protocols.

GHS Hazard Identification:

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or chemical goggles.

-

Skin and Body Protection: Wear a lab coat. Ensure exposed skin is covered.

-

-

Handling Procedures: Avoid generating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Caption: Essential personal protective equipment (PPE) for handling chemical solids.

Conclusion

This compound is more than just a catalog chemical; it is a highly functionalized molecule with a rich profile of physical and chemical properties. Its robust thermal stability, combined with the electronic and steric attributes conferred by its substituents, makes it a valuable asset in drug discovery, agrochemical formulation, and materials science. For the research scientist, a thorough understanding of its synthesis, characterization, and safe handling procedures is the key to unlocking its full potential in developing next-generation products and therapies.

References

- ChemBK. This compound.

- PubChem. This compound | C8H6Cl2N2 | CID 608319.

- The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.

- PubMed. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery.

Sources

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H6Cl2N2 | CID 608319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. rsc.org [rsc.org]

- 6. This compound(6478-79-1) IR2 spectrum [chemicalbook.com]

The Solubility Profile of 5,6-Dichloro-2-methylbenzimidazole: A Technical Guide for Drug Development

Foreword: Navigating the Critical Path of Solubility in Pharmaceutical Research

In the landscape of drug discovery and development, the intrinsic property of solubility is a cornerstone that dictates the developability of a potential therapeutic agent. Poor aqueous solubility can cascade into a series of downstream challenges, including inadequate bioavailability, variable in vivo exposure, and difficulties in formulation, ultimately leading to the attrition of promising candidates. This guide is dedicated to the comprehensive solubility profiling of 5,6-dichloro-2-methylbenzimidazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. While this molecule holds significant potential, its journey from a laboratory curiosity to a viable product is intrinsically linked to a thorough understanding of its behavior in various solvent systems.

This document moves beyond a mere compilation of data. It is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the theoretical underpinnings of solubility, practical experimental workflows for its determination, and a critical analysis of the factors influencing the solubility of this compound. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this guide will equip the reader with the necessary intellectual framework and methodological tools to independently and rigorously characterize its solubility profile. We will delve into the causality behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for generating reliable and reproducible data.

Physicochemical Characteristics of this compound

A foundational understanding of the physicochemical properties of this compound is paramount to predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂N₂ | [1] |

| Molecular Weight | 201.05 g/mol | [1] |

| Melting Point | 248 °C | [2] |

| Appearance | White to orange to green powder to crystal | [2] |

| pKa (Predicted) | 9.94 ± 0.10 | [3] |

The structure, characterized by a fused benzene and imidazole ring system with two chlorine substituents and a methyl group, suggests a molecule with considerable hydrophobicity. The predicted pKa indicates that it is a weak base.

Understanding the Solubility of this compound: A Qualitative Overview

Available literature consistently describes this compound as having low solubility in water and better solubility in organic solvents.[4] Specifically, it is cited as being soluble in methanol.[3] This general profile is anticipated given its chemical structure. The two chlorine atoms and the benzene ring contribute to a significant nonpolar surface area, which limits favorable interactions with the highly polar water molecules. Conversely, organic solvents like methanol can more effectively solvate the molecule through a combination of van der Waals forces and, to a lesser extent, hydrogen bonding with the imidazole nitrogens.

For a structurally related compound, 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole, it is noted that the bulky trifluoromethyl and dichloro groups contribute to steric hindrance, limiting interaction with polar solvents.[5] This compound also exhibits low water solubility but is more soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetone.[5] While not a direct quantitative comparison, this information for a similar molecule reinforces the expected solubility behavior of this compound.

The Critical Influence of pH on Solubility

The solubility of ionizable compounds like this compound is intrinsically linked to the pH of the aqueous medium. As a weak base, its solubility is expected to increase in acidic conditions. This is due to the protonation of the basic nitrogen atom in the imidazole ring, forming a more polar, charged species that interacts more favorably with water.

A comprehensive pH-solubility profile is therefore essential for predicting in vivo absorption, as the pH varies significantly throughout the gastrointestinal tract.

Methodologies for Determining Solubility: A Practical Guide

The experimental determination of solubility can be approached through two primary methodologies: kinetic and thermodynamic solubility assays. The choice between these methods is often dictated by the stage of drug development and the specific questions being addressed.

Kinetic Solubility: High-Throughput Screening for Early Discovery

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (typically DMSO) into an aqueous buffer. This method is prone to supersaturation and may not represent the true equilibrium state. However, its high-throughput nature makes it invaluable for the rapid screening of large compound libraries in early discovery to flag potential solubility liabilities.

Experimental Workflow: Nephelometric Kinetic Solubility Assay

Protocol: High-Throughput Kinetic Solubility by Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a range of compound concentrations.

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.

-

Measurement: Measure the turbidity of each well using a nephelometer. An increase in scattered light indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Thermodynamic Solubility: The Gold Standard for Lead Optimization

Thermodynamic, or equilibrium, solubility represents the true saturation concentration of a compound in a solvent at equilibrium. This is a more time- and resource-intensive measurement but provides a more accurate and fundamentally important value for lead optimization and pre-formulation studies. The shake-flask method is the most common technique for determining thermodynamic solubility.

Experimental Workflow: Shake-Flask Thermodynamic Solubility Assay

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and selected organic solvents. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately determine the concentration of this compound in the clear supernatant. High-performance liquid chromatography with UV detection (HPLC-UV) is a common and reliable method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Data Reporting: The solubility is reported in units such as µg/mL, mg/L, or molarity (M).

The Impact of Temperature on Solubility

The dissolution of a solid in a liquid is a thermodynamic process. For most compounds, solubility increases with temperature. However, the magnitude of this effect can vary. Characterizing the temperature dependence of solubility is important for understanding potential precipitation issues during storage or in physiological environments. This can be investigated by performing shake-flask experiments at different controlled temperatures.

Data Gaps and a Forward-Looking Approach

This guide, therefore, serves as a comprehensive roadmap for any research program seeking to advance this compound. The protocols and theoretical framework provided herein will enable the generation of a robust and reliable solubility profile. Such a dataset is not merely an academic exercise; it is a critical prerequisite for informed decision-making in lead optimization, formulation development, and the design of definitive preclinical and clinical studies. The future development of this promising compound hinges on the meticulous execution of the principles and methodologies outlined in this document.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemBK. (n.d.). This compound.

- Solubility of Things. (n.d.). 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole.

Sources

The Benzimidazole Scaffold: A Technical Primer on the Putative Mechanism of Action of 5,6-Dichloro-2-methylbenzimidazole

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. This technical guide addresses the compound 5,6-Dichloro-2-methylbenzimidazole, a molecule of interest for which specific mechanistic data is not extensively documented. In the absence of direct evidence, this document will provide an in-depth analysis of the probable mechanisms of action by drawing parallels with closely related and well-characterized benzimidazole derivatives. We will explore the established roles of this chemical class as potent inhibitors of critical cellular processes, with a particular focus on protein kinase inhibition, disruption of microbial cell integrity, and antiviral activities. This guide is intended to provide a robust theoretical framework to inform future research and hypothesis-driven experimentation into the specific biological activities of this compound.

Introduction to the Benzimidazole Class and this compound

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is recognized as a "privileged structure" in drug discovery.[1] This is attributed to its ability to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[1][2] The versatility of the benzimidazole ring allows for substitutions at various positions, giving rise to a vast chemical space with diverse pharmacological profiles.

This compound is a specific derivative within this class, characterized by chlorine atoms at the 5 and 6 positions and a methyl group at the 2 position of the benzimidazole core.[3] While commercially available for research purposes, detailed studies elucidating its specific mechanism of action are scarce in publicly available literature.[4][5] However, its structural features provide valuable clues to its potential biological activities. The lipophilic nature of the chlorine substituents and the presence of the methyl group can significantly influence its binding affinity and selectivity for various molecular targets. This guide will, therefore, extrapolate from the known mechanisms of action of structurally similar benzimidazoles to propose a putative mechanistic framework for this compound.

Probable Mechanism of Action I: Protein Kinase Inhibition

A prominent and well-documented mechanism of action for many halogenated benzimidazoles is the inhibition of protein kinases, particularly Casein Kinase 2 (CK2).

The Central Role of Casein Kinase 2 (CK2)

CK2 is a ubiquitous and highly conserved serine/threonine kinase that plays a critical role in a vast number of cellular processes, including cell growth, proliferation, and suppression of apoptosis. Its dysregulation is frequently implicated in various cancers and viral infections, making it a prime therapeutic target.

Benzimidazoles as CK2 Inhibitors

The chlorinated benzimidazole derivative, 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB), is a well-known ATP-competitive inhibitor of CK2. While structurally different from this compound due to the presence of a ribofuranosyl group, the shared dichlorinated benzimidazole core is a key pharmacophore for CK2 inhibition. The chlorine atoms are thought to enhance the binding affinity within the ATP-binding pocket of the kinase.

It is highly probable that this compound also functions as a protein kinase inhibitor, potentially targeting CK2 or other related kinases. The methyl group at the 2-position, in place of the ribose sugar in DRB, would alter the binding mode and selectivity profile.

Proposed Signaling Pathway of CK2 Inhibition

The following diagram illustrates the general signaling pathway affected by CK2 inhibition, a likely consequence of the action of potent benzimidazole derivatives.

Figure 1: Putative signaling pathway of CK2 inhibition by this compound.

Probable Mechanism of Action II: Antimicrobial Activity

Several sources indicate that this compound possesses antifungal and antibacterial properties.[6] The benzimidazole scaffold is the basis for several approved antimicrobial drugs.

Antifungal Mechanism

A primary mechanism of action for antifungal benzimidazoles is the inhibition of fungal-specific enzymes. A key target is 14α-demethylase , an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. It is plausible that this compound exerts its antifungal effects through this or a similar mechanism. The chloro-substituents on the benzimidazole ring are known to enhance the antifungal activity of such compounds.[7]

Another potential antifungal mechanism is the disruption of microtubule assembly by binding to fungal β-tubulin. This mode of action is characteristic of benzimidazole anthelmintics but has also been observed in antifungal derivatives.

Antibacterial Mechanism

The antibacterial action of benzimidazole derivatives can be multifaceted. Potential mechanisms include:

-

Inhibition of DNA gyrase and topoisomerase IV: These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial agents.

-

Disruption of bacterial cell wall synthesis.

-

Inhibition of bacterial protein synthesis.

The electron-withdrawing nature of the chlorine atoms on the benzimidazole ring has been shown to enhance antibacterial activity in some series of compounds.[8]

Probable Mechanism of Action III: Antiviral Activity

Benzimidazole derivatives have demonstrated significant antiviral activity against a range of viruses. The mechanisms are often virus-specific and can involve:

-

Inhibition of viral polymerases: This prevents the replication of the viral genome.

-

Interference with viral entry or assembly.

-

Modulation of host cell factors that are essential for viral replication.

Given the known antiviral properties of dichlorinated benzimidazole ribonucleosides, it is conceivable that this compound could also exhibit antiviral effects, though its specific targets would need to be experimentally determined.

Experimental Protocols for Mechanistic Elucidation

To validate the putative mechanisms of action for this compound, a series of well-established experimental protocols can be employed.

Kinase Inhibition Assays

Objective: To determine if this compound inhibits the activity of protein kinases, such as CK2.

Methodology: In Vitro Kinase Assay

-

Reagents and Materials:

-

Recombinant human CK2 (or other kinases of interest)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection with specific antibodies)

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., DRB or TBB)

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter or equipment for antibody-based detection

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant CK2, and the peptide substrate.

-

Add varying concentrations of this compound (and controls) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto the separation matrix).

-

Separate the phosphorylated substrate from the unreacted ATP.

-

Quantify the amount of incorporated phosphate to determine the kinase activity.

-

Calculate the IC₅₀ value for this compound.

-

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various fungal strains.

Methodology: Broth Microdilution Assay (CLSI M27/M38)

-

Reagents and Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

96-well microtiter plates

-

This compound (dissolved in DMSO)

-

Positive control antifungal (e.g., fluconazole, amphotericin B)

-

-

Procedure:

-

Prepare a serial dilution of this compound in RPMI-1640 medium in the microtiter plate.

-

Prepare a standardized inoculum of the fungal strain.

-

Add the fungal inoculum to each well.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or spectrophotometrically.

-

Antibacterial Susceptibility Testing

Objective: To determine the MIC of this compound against various bacterial strains.

Methodology: Broth Microdilution Assay (CLSI M07)

-

Reagents and Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

This compound (dissolved in DMSO)

-

Positive control antibiotic (e.g., gentamicin, ciprofloxacin)

-

-

Procedure:

-

Prepare a serial dilution of this compound in CAMHB in the microtiter plate.

-

Prepare a standardized inoculum of the bacterial strain.

-

Add the bacterial inoculum to each well.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that inhibits visible bacterial growth.

-

Conclusion and Future Directions

While the specific mechanism of action of this compound remains to be definitively elucidated, its chemical structure strongly suggests that it shares common mechanistic pathways with other well-characterized benzimidazole derivatives. The most probable mechanisms include the inhibition of protein kinases, disruption of microbial cell integrity through the inhibition of essential enzymes, and potential antiviral activities.

Future research should focus on a systematic evaluation of these putative mechanisms. This would involve comprehensive kinase profiling, target-based assays against microbial enzymes, and antiviral screening against a panel of relevant viruses. Such studies will be crucial in defining the pharmacological profile of this compound and unlocking its potential as a lead compound for the development of novel therapeutic agents.

References

- PubChem. This compound. [Link]

- Özkay, Y., Işıkdağ, İ., & İncesu, Z. (2003). Antifungal Activity of Some bis-5-methylbenzimidazole Compounds. Folia Microbiologica, 48(5), 679–681.

- León-Buitimea, A., et al. (2020). In Vitro Evaluation of the Potential Pharmacological Activity and Molecular Targets of New Benzimidazole-Based Schiff Base Metal Complexes. Molecules, 25(21), 5086.

- Khan, I., et al. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 11(20), 12047–12076.

- Wang, M., et al. (2015). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Bioorganic & Medicinal Chemistry Letters, 25(17), 3599–3602.

- Isloor, A. M., et al. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48.

- Maxwell, W. A., & Brody, G. (1971). Antifungal activity of selected benzimidazole compounds. Applied Microbiology, 21(5), 944–945.

- Yildiz, T. K., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. Molecules, 28(2), 856.

- Abutaleb, N. S., et al. (2021). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online.

- Pinto, E., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Journal of Fungi, 8(5), 494.

- Townsend, L. B., et al. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 11(20), 12047–12076.

- Fisher Scientific. This compound 98.0+%, TCI America 1 g. [Link]

- Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A review of recent literature. Beilstein Journal of Organic Chemistry, 13, 1435–1456.

Sources

- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H6Cl2N2 | CID 608319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isca.me [isca.me]

- 8. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

The Multifaceted Biological Activities of 5,6-Dichloro-2-methylbenzimidazole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole nucleus, a heterocyclic aromatic organic compound, is a cornerstone in the edifice of medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows for potent interactions with various biological targets, making it a privileged scaffold in drug discovery.[2] Among the myriad of benzimidazole derivatives, those featuring a 5,6-dichloro-2-methyl substitution pattern have emerged as a particularly promising class of compounds, exhibiting a broad spectrum of biological activities.[3][4] This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 5,6-dichloro-2-methylbenzimidazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Chemical Synthesis of this compound Derivatives

The synthesis of the this compound core and its subsequent derivatives is a well-established process in organic chemistry. The foundational step typically involves the condensation of 4,5-dichloro-o-phenylenediamine with acetic acid or its derivatives.[5] A widely employed method is the Phillips-Ladenburg reaction, which entails heating the diamine with a carboxylic acid in the presence of an acid catalyst.[5]

A general synthetic scheme involves the initial formation of the core 5,6-dichlorobenzimidazole structure, which can then be further modified. For instance, a series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles were synthesized by first reacting 4,5-dichloro-o-phenylene diamine with a 4-methoxybenzaldehyde bisulfite adduct to yield the initial 5,6-dichlorobenzimidazole.[6] This intermediate was then subjected to further reactions to introduce various substituents at the N-1 position.[6]

Exemplary Synthetic Protocol

A representative synthesis of a series of 5,6-dichloro-2-methyl-1H-benzimidazole derivatives with potential urease inhibitory activity has been described.[7] The general steps are outlined below:

-

Synthesis of the Benzimidazole Core: Condensation of 4,5-dichloro-o-phenylenediamine with an appropriate aldehyde.[6]

-

N-Alkylation: Reaction of the benzimidazole core with a suitable alkylating agent in the presence of a base to introduce substituents at the N-1 position.[6]

-

Further Derivatization: Subsequent chemical transformations to introduce diverse functional groups, such as hydrazide moieties, which can then be reacted with various aldehydes to generate a library of derivatives.[6]

The structural confirmation of the synthesized compounds is typically achieved through various spectroscopic methods, including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and High-Resolution Mass Spectrometry (HRMS).[6]

Anticancer Activity: A Prominent Therapeutic Avenue

Derivatives of this compound have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[6][8]

Inhibition of BRAF Kinases

The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK pathway, is a critical signaling cascade that regulates cell proliferation and migration.[6] Mutations in the BRAF gene, a key component of this pathway, are prevalent in many cancers. A series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles were designed to target both wild-type (BRAFWT) and the common V600E mutant (BRAFV600E) of the BRAF kinase.[6]

The design strategy focused on the 5,6-dichloro moieties and a 4-methoxyphenyl group to enhance hydrophobic interactions within the allosteric hydrophobic back pocket of the BRAF binding site.[6] The N-1 substituent was designed to form hydrogen bonds with key amino acid residues in the gate area of the kinase.[6]

Table 1: Inhibitory Activity of Selected 5,6-Dichlorobenzimidazole Derivatives against BRAF Kinases [6]

| Compound | % Inhibition of BRAFWT (at 10 µM) | IC50 BRAFWT (µM) | IC50 BRAFV600E (µM) |

| 10h | 91.20% | 1.72 | 2.76 |

| 10n | 90.05% | - | - |

| 10m | 77.25% | - | - |

| 10i | 74.95% | - | - |

| 10j | 70.15% | - | - |

Compound 10h emerged as a potent dual inhibitor of both BRAFWT and BRAFV600E.[6] Furthermore, this compound was found to arrest the cell cycle at the G2/M phase and induce apoptosis in the HT29 colon cancer cell line.[6]

Microtubule Inhibition

Microtubules are essential components of the cytoskeleton involved in cell division, making them an attractive target for anticancer drugs. Certain benzimidazole derivatives act as microtubule inhibitors, inducing mitotic arrest and subsequent apoptotic cell death.[8]

PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. Inhibiting PARP in cancer cells with existing DNA repair defects can lead to synthetic lethality. Specific benzimidazole derivatives have shown potent inhibitory activity against PARP-1 and PARP-2, with better cytotoxicity against breast and pancreatic cancer cells compared to existing drugs like Veliparib and Olaparib.[8]

Antiviral Activity: Combating Viral Infections

The 5,6-dichlorobenzimidazole scaffold has been extensively investigated for its antiviral properties, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1).[9][10][11]

Inhibition of Human Cytomegalovirus (HCMV)

2,5,6-Trihalogenated benzimidazole-β-D-ribofuranosyl nucleosides are potent and selective inhibitors of HCMV.[9] The presence of a ribose moiety at the 1-position and a chlorine or bromine atom at the 2-position appears to be crucial for maximal activity against HCMV with low cytotoxicity.[11] For instance, the ribonucleoside of 2,5,6-trichlorobenzimidazole (TCRB) was active against HCMV with an IC50 of 2.9 µM.[11] Changing the substituent at the 2-position from chlorine to bromine resulted in a 4-fold increase in activity without a significant rise in cytotoxicity.[11]

However, the in vivo instability of D-ribofuranosyl analogs, likely due to the lability of the anomeric bond, has prompted the synthesis of more stable 2'-isonucleoside analogs, although these have shown reduced activity against HCMV.[9]

Activity Against Other Viruses

Derivatives of 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) have also been evaluated against HSV-1.[10] While some 2-alkylthio and 2-benzylthio derivatives showed activity, it was often not well-separated from their cytotoxic effects.[10] A broader screening of a library of benzimidazole derivatives revealed activity against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV).[12]

Antimicrobial and Antifungal Activity

This compound and its derivatives exhibit potent antibacterial and antifungal properties.[3] This broad-spectrum activity makes them valuable for developing new antimicrobial agents to combat the growing threat of drug-resistant pathogens.[3][13]

Studies have shown that certain benzimidazole derivatives are active against both Gram-positive bacteria, such as Bacillus cereus, and Gram-negative bacteria, like Escherichia coli.[14] The introduction of other heterocyclic moieties, such as oxadiazole and triazole, to the benzimidazole scaffold has been explored to enhance antimicrobial potency.[14]

Urease Inhibition: A Novel Target

Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a therapeutic strategy for infections caused by urease-producing bacteria, such as Helicobacter pylori. A series of 5,6-dichloro-2-methyl-1H-benzimidazole derivatives were synthesized and screened for their urease inhibitory activity.[7] All tested compounds showed more potent inhibitory activity than the reference inhibitor, thiourea.[7] The most potent compound, which featured a strong electron-withdrawing nitro group on a phenyl ring, had an IC50 value of 0.0294 µM.[7]

Table 2: Urease Inhibitory Activity of 5,6-Dichloro-2-methyl-1H-benzimidazole Derivatives [7]

| Compound | IC50 (µM) |

| 15 | 0.0294 ± 0.0015 |

| Thiourea (Reference) | 0.5117 ± 0.0159 |

Mechanism of Action: A Multifaceted Approach

The diverse biological activities of this compound derivatives stem from their ability to interact with a variety of cellular targets and pathways.

Anticancer Mechanism

As previously discussed, the anticancer effects are often mediated through the inhibition of key signaling kinases like BRAF, leading to the disruption of cell proliferation pathways.[6] Additionally, the induction of apoptosis and cell cycle arrest are common mechanisms.[6] The ability of some derivatives to interfere with microtubule dynamics further contributes to their cytotoxic effects.[8]

Antiviral Mechanism

The antiviral mechanism of benzimidazole ribonucleosides is often linked to the inhibition of viral nucleic acid synthesis. The parent compound, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), is known to be an inhibitor of transcription.[15]

Visualizing the BRAF Inhibition Pathway

Caption: Inhibition of the BRAF kinase by this compound derivatives disrupts the MAPK/ERK signaling pathway, thereby inhibiting cancer cell proliferation and survival.

Experimental Protocols: Evaluating Biological Activity

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against various cancer cell lines can be assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

-